7-Chloro-2-methyl-1-heptene

Description

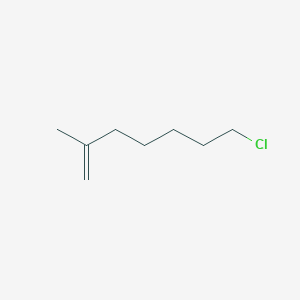

Structure

2D Structure

Propriétés

IUPAC Name |

7-chloro-2-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVTNOWFXTSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571361 | |

| Record name | 7-Chloro-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191488-26-3 | |

| Record name | 7-Chloro-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 7 Chloro 2 Methyl 1 Heptene and Analogous Chloroolefins

Electrophilic Addition Mechanisms on Terminal Alkenes Bearing Halogen Substituents

The double bond in 7-Chloro-2-methyl-1-heptene is susceptible to attack by electrophiles. The presence of the electron-withdrawing chlorine atom can influence the reactivity and regioselectivity of these additions.

Formation and Reactivity of Halonium Ion Intermediates

A key feature of the electrophilic addition of halogens (like Br₂ and Cl₂) to alkenes is the formation of a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.com As a halogen molecule approaches the electron-rich π-bond of the alkene, the halogen-halogen bond becomes polarized. This induced dipole allows one of the halogen atoms to act as an electrophile. chemistrysteps.com The alkene's π electrons attack the electrophilic halogen, leading to the formation of a three-membered ring containing the halogen atom, known as a halonium ion (specifically a chloronium, bromonium, or iodonium (B1229267) ion depending on the halogen). chemistrysteps.comwikipedia.org This intermediate is formed in a concerted process where the π electrons attack the halogen while a lone pair on the halogen simultaneously donates back to the other carbon of the former double bond. youtube.com

The formation of a bridged halonium ion is favored over an open-chain β-halocarbocation because it allows all the atoms involved to have a filled valence shell, which is a more stable electronic configuration. reddit.com The tendency to form these bridged ions decreases in the order I > Br > Cl > F. wikipedia.org While iodonium and bromonium ions are common intermediates, chloronium ions are also formed, and even fluoronium ions have been observed in specific cases. chemistrysteps.comwikipedia.org

The halonium ion is a highly reactive intermediate. chemistrysteps.com It is susceptible to nucleophilic attack, which leads to the opening of the three-membered ring. masterorganicchemistry.com This attack typically occurs in an Sₙ2-like fashion from the side opposite to the bridging halogen, resulting in anti-addition of the nucleophile and the halogen across the original double bond. libretexts.orgmasterorganicchemistry.com

Regioselectivity and Stereoselectivity in Addition Reactions

Electrophilic addition reactions to unsymmetrical alkenes often exhibit regioselectivity, meaning one constitutional isomer is formed preferentially over others. libretexts.orgchemistrysteps.com This is famously described by Markovnikov's rule, which states that in the addition of a protic acid (like HCl or HBr) to an unsymmetrical alkene, the proton adds to the carbon of the double bond that has the greater number of hydrogen atoms. lumenlearning.comlibretexts.orgksu.edu.sa The underlying principle is the formation of the more stable carbocation intermediate. lumenlearning.comlibretexts.org For example, the addition of H⁺ to an alkene will favor the pathway that generates a tertiary carbocation over a secondary or primary one. libretexts.orglibretexts.org

In the case of halogen addition, the reaction is stereoselective, specifically anti-addition. libretexts.orgchemistrysteps.com The formation of the cyclic halonium ion intermediate blocks one face of the molecule. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion (or another nucleophile present in the reaction mixture) must occur from the opposite face, leading to the two new substituents being on opposite sides of the what was the double bond. libretexts.orgmasterorganicchemistry.com For instance, the halogenation of cyclohexene (B86901) results in the formation of the trans-1,2-dihalocyclohexane. chemistrysteps.com

When the addition involves an unsymmetrical halonium ion, the nucleophile will preferentially attack the more substituted carbon atom. masterorganicchemistry.com This is because the more substituted carbon can better accommodate the partial positive charge that develops in the transition state as the ring opens. wikipedia.org This regioselectivity is often referred to as "Markovnikov-like" for halohydrin formation, where the hydroxyl group adds to the more substituted carbon. masterorganicchemistry.com

It is important to note that carbocation rearrangements can occur in electrophilic additions that proceed through a discrete carbocation intermediate (like the addition of hydrogen halides). chemistrysteps.compressbooks.pub If a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, this will often be observed, leading to products that are not directly predicted by Markovnikov's rule. pressbooks.pub

C-Cl Bond Activation Mechanisms

The activation of the carbon-chlorine (C-Cl) bond is a fundamental step in many cross-coupling and functionalization reactions involving chloroolefins like this compound. Transition metals, particularly nickel and palladium, are commonly employed to facilitate this process. researchgate.net

One of the most prevalent mechanisms for C-Cl bond activation by a low-valent transition metal center is oxidative addition . In this process, the metal center inserts into the C-Cl bond, leading to a change in its oxidation state (e.g., from Ni(0) to Ni(II) or Pd(0) to Pd(II)). This step is generally favored for more electron-rich metal centers and is influenced by the steric and electronic properties of the ligands attached to the metal. nih.govacs.org

For less reactive C-Cl bonds, such as those in non-activated alkyl chlorides, radical-based mechanisms can be operative. As discussed in the context of nickel catalysis (Section 3.3.1), a single-electron transfer (SET) from a low-valent metal complex to the alkyl chloride can lead to the formation of a radical anion, which then fragments to give an alkyl radical and a chloride anion. nih.gov Alternatively, a concerted halogen atom abstraction can occur. nih.gov

The choice of transition metal and ligands is crucial in determining the mechanism of C-Cl bond activation. For instance, palladium catalysts often require bulky phosphine (B1218219) ligands or N-heterocyclic carbenes to effectively activate aryl chlorides. rsc.org In some cases, the presence of additives can also play a significant role. bris.ac.uk

Recent research has also explored catalyst-free methods for C-Cl bond activation, such as photoinduced processes. For example, visible-light irradiation can be used to selectively generate triplet carbenes, which can then activate C-Cl bonds. acs.org

| Activation Mechanism | Description | Catalyst/Conditions |

| Oxidative Addition | Insertion of a metal center into the C-Cl bond. nih.govacs.org | Low-valent transition metals (e.g., Ni(0), Pd(0)). |

| Single-Electron Transfer (SET) | Electron transfer from the metal to the alkyl chloride, leading to a radical intermediate. nih.gov | Low-valent transition metals. |

| Halogen Atom Abstraction | Concerted abstraction of the chlorine atom by the metal. nih.gov | Transition metal complexes. |

| Photoinduced Activation | Use of light to generate reactive species that activate the C-Cl bond. acs.org | Visible light, photosensitizers. |

Computational Chemistry and Theoretical Studies of Halogenated Olefins

Quantum Mechanical Studies on Electronic Structure and Reactive Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Chloro-2-methyl-1-heptene, such studies would elucidate the distribution of electrons within the molecule and highlight its reactive centers. The presence of a chlorine atom and a double bond significantly influences the electronic landscape. The chlorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which polarizes the carbon-chlorine bond and influences the electron density across the entire molecule.

Theoretical explorations into halogenated anthracene (B1667546) derivatives using Density Functional Theory (DFT) have shown that the introduction of halogen atoms reshapes electronic structures, reactivity, and optical behaviors. These studies often involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting a molecule's reactivity towards electrophiles and nucleophiles. For this compound, the double bond would constitute the region of highest electron density (the HOMO), making it susceptible to electrophilic attack. The LUMO, in turn, would be influenced by the electron-withdrawing nature of the chlorine atom, affecting the molecule's ability to accept electrons.

General research into the electronic structure of molecules involves various quantum mechanical methods. Hybrid quantum-mechanics/molecular mechanics (QM/MM) simulation methods, for instance, can be employed to study charge transfer processes in complex systems. Furthermore, advanced techniques like resonant inelastic X-ray scattering (RIXS) are used to probe the electronic structure of materials, providing insights into how electronic states are hybridized, which is a fundamental aspect defining the properties of molecules.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the reaction mechanisms of organic molecules like this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying stable intermediates and the high-energy transition states that connect them. This allows for a detailed understanding of the reaction pathway. For instance, combining DFT (at the B3LYP/6-31G* level of theory) with experimental kinetics can be used to model transition states and calculate activation energies for reactions such as chlorination pathways.

Analysis of Steric and Electronic Effects of Halogen Substituents

The reactivity of this compound is governed by a combination of steric and electronic effects stemming from its substituents. The chlorine atom at the 7-position primarily introduces an electronic effect through its electronegativity. This electron-withdrawing nature can decrease the electron density of the double bond, potentially making it less reactive towards electrophiles compared to its non-halogenated counterpart. Studies on other halogenated olefins have shown that the electronegativity of the halogen substituent significantly impacts the reactivity of the molecule.

In the context of ozonolysis of alkenes, it has been observed that bulky or electronegative substituents can lead to a reduction in the yield of certain products. Furthermore, the steric hindrance of substituents can influence the activity in hydrogenation reactions catalyzed by frustrated Lewis pairs.

Determination of Activation Energy Profiles in Metathesis Reactions

Olefin metathesis is a powerful reaction in organic synthesis, and DFT calculations have been instrumental in elucidating its mechanisms, particularly for reactions involving halogenated olefins. The activation energy profile for a metathesis reaction involving this compound would be determined by calculating the energies of the reactants, intermediates (such as metallacyclobutanes), transition states, and products.

Computational studies on the cross-metathesis of norbornene with halogenated ethylenes have shown that the activation energy is strongly dependent on the steric hindrance caused by the halogen substituents directly attached to the double bond. For this compound, the chlorine atom is distant from the double bond, suggesting that its steric effect on a metathesis reaction at the 1,2-position would be minimal. However, its electronic effect could still play a role.

The table below presents calculated Gibbs free activation energies for the cross-metathesis of norbornene with different olefins, illustrating the impact of substituents on the activation energy.

| Reactants (with Norbornene) | Olefin | Calculated Gibbs Free Activation Energy (kcal/mol) | Reference |

| Ethylene | CH2=CH2 | 10.2 | |

| trans-1,2-difluoro-ethylene | FHC=CHF | 17.3 | |

| trans-1,2-dichloro-ethylene | ClHC=CHCl | 25.1 |

These data demonstrate that increasing the steric bulk on the double bond with halogen atoms significantly increases the activation energy, thereby reducing the reaction rate. For this compound, the primary steric hindrance would come from the methyl group at the 2-position. DFT studies on the metathesis of (Z)-3-methyl-2-pentene have established a direct correlation between the activation energy and the number of substituents at the double bond.

Modeling of Halogen Atom Transfer Processes

Halogen atom transfer (XAT) is a key elementary step in many radical reactions. Computational modeling of XAT processes involving this compound would provide insights into its potential to participate in such reactions. These models can predict the kinetics and thermodynamics of the chlorine atom being abstracted by a radical species.

Recent studies have employed DFT calculations to investigate XAT processes in various contexts. For example, in the Hofmann–Löffler–Freytag reaction, DFT calculations, combined with experimental techniques, have challenged previous assumptions about the rate-limiting step, identifying the halogen atom transfer as having the largest transition-state barrier.

The feasibility of an XAT reaction depends on the strength of the carbon-halogen bond and the stability of the resulting carbon-centered radical. For this compound, abstraction of the chlorine atom would generate a primary alkyl radical. The bond dissociation energy of the C-Cl bond would be a key parameter in these models. Light-mediated Halogen-Atom Transfer has emerged as a significant synthetic methodology, and DFT analysis has been crucial in understanding the role of ligands in facilitating efficient chain propagation in these reactions. Similarly, computational studies have been used to understand catalytic ketyl-olefin coupling reactions that proceed via a halogen-atom transfer mechanism.

The modeling would involve calculating the reaction pathway for the approach of a radical to the chlorine atom, the transition state for the abstraction, and the energy of the products. These calculations would help in predicting the rate constants for such processes and assessing the viability of this compound as a substrate in radical-mediated transformations.

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation in Chloroalkene Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.commestrelab.com It is exceptionally useful for monitoring the progress of chemical reactions, identifying intermediates, and determining the stereochemistry of products in chloroalkene chemistry. nih.govazom.comrsc.org

The ¹H NMR and ¹³C NMR spectra of 7-Chloro-2-methyl-1-heptene provide a complete picture of its molecular structure by revealing the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum is characterized by distinct signals for each type of proton in the molecule. The vinylic protons (=CH₂) at the C1 position are expected to appear as singlets in the region of 4.7-4.8 ppm. The methyl protons (-CH₃) attached to the double bond at C2 would resonate as a singlet around 1.7 ppm. The methylene (B1212753) protons adjacent to the chlorine atom (-CH₂Cl) at the C7 position are anticipated to produce a triplet at approximately 3.5 ppm due to coupling with the neighboring methylene group at C6. The remaining methylene groups (-CH₂-) in the aliphatic chain (C3, C4, C5, and C6) would exhibit complex multiplets in the range of 1.3-2.1 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the eight carbon atoms in this compound. The sp² hybridized carbons of the double bond are expected at the lower field region of the spectrum, with the quaternary C2 appearing around 145 ppm and the terminal C1 at approximately 110 ppm. The carbon bearing the chlorine atom (C7) would be found around 45 ppm. The methyl carbon (C2-CH₃) would be observed at a higher field, around 22 ppm. The remaining sp³ hybridized methylene carbons (C3, C4, C5, and C6) would resonate in the range of 25-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Position | Proton (¹H) Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Chemical Shift (ppm) |

| 1 | ~4.7 | s (2H) | ~110 |

| 2 | - | - | ~145 |

| 2-CH₃ | ~1.7 | s (3H) | ~22 |

| 3 | ~2.0 | t (2H) | ~34 |

| 4 | ~1.4 | m (2H) | ~26 |

| 5 | ~1.3 | m (2H) | ~28 |

| 6 | ~1.8 | m (2H) | ~32 |

| 7 | ~3.5 | t (2H) | ~45 |

Note: These are predicted values and may vary slightly in an experimental setting. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

For more complex molecules or to unambiguously assign all signals, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed. researchgate.netnih.govyoutube.comweebly.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings (typically through two or three bonds). youtube.com In the case of this compound, a COSY spectrum would show correlations between the protons on adjacent carbons in the alkyl chain, for instance, between the protons at C6 and C7, and between C5 and C6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbons. youtube.com For this compound, the HSQC spectrum would show a cross-peak connecting the proton signal at ~3.5 ppm to the carbon signal at ~45 ppm, confirming this as the -CH₂Cl group. Similarly, it would correlate the vinylic proton signals to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation from the methyl protons at ~1.7 ppm to the quaternary C2 carbon at ~145 ppm and the C3 carbon at ~34 ppm.

Together, these NMR techniques provide a robust method for the complete structural assignment of this compound and can be used to follow its transformations in chemical reactions, providing insight into reaction mechanisms. mestrelab.com

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.comsolubilityofthings.com It is particularly useful for monitoring chemical reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups. solubilityofthings.commdpi.com

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and alkyl chloride functionalities.

C=C Stretch: A weak to medium absorption band is expected in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond stretching vibration. pressbooks.publibretexts.org

=C-H Stretch: An absorption band for the sp² C-H stretch of the terminal alkene is anticipated just above 3000 cm⁻¹, typically around 3080 cm⁻¹. pressbooks.pubvscht.cz

=C-H Bend: A strong absorption band resulting from the out-of-plane bending of the vinylic C-H bonds is expected around 890 cm⁻¹, which is characteristic of a 1,1-disubstituted alkene. libretexts.org

C-H Stretch (sp³): Strong absorption bands from the stretching of the sp³ C-H bonds in the alkyl chain will be observed in the range of 2850-2960 cm⁻¹. libretexts.org

C-Cl Stretch: The carbon-chlorine bond stretch is expected to give a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orguc.edu

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1640 - 1680 | Weak to Medium |

| Alkene | =C-H Stretch | ~3080 | Medium |

| Alkene | =C-H Bend (out-of-plane) | ~890 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Strong |

During a reaction, such as the addition of a reagent across the double bond, the disappearance of the alkene-related peaks (C=C stretch, =C-H stretch and bend) and the appearance of new peaks (e.g., an O-H stretch for hydration) can be readily monitored by IR spectroscopy.

Mass Spectrometry (MS) for Fragmentation Patterns and Reaction Intermediate Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable insights into its structure. solubilityofthings.comnih.gov MS is also instrumental in detecting and identifying transient reaction intermediates. nih.gov

For this compound (C₈H₁₅Cl), the molecular weight is 146.66 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z corresponding to the molecule containing the ³⁷Cl isotope, with an intensity of about one-third of the M⁺ peak. jove.com

Fragmentation Pattern: Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. Common fragmentation pathways for this compound would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 111 (146 - 35).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is common in alkyl halides. jove.com

Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 131.

Loss of an allyl radical: Cleavage of the C3-C4 bond could lead to the formation of a stable allyl cation.

McLafferty Rearrangement: While less common for simple alkenes, it could be a possible fragmentation pathway.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Identity of Fragment |

| 146/148 | [M]⁺ and [M+2]⁺ (Molecular ion peaks) |

| 111 | [M - Cl]⁺ |

| 131 | [M - CH₃]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

| 55 | [C₄H₇]⁺ |

By analyzing these fragmentation patterns, the structure of an unknown chloroalkene can be deduced. Furthermore, in reaction monitoring, MS can be used to identify the masses of intermediates, providing crucial evidence for a proposed reaction mechanism. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. colorado.edu This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light. For simple, non-conjugated alkenes like this compound, the π → π* transition of the double bond occurs in the far UV region (below 200 nm) and is often not observable with standard UV-Vis spectrophotometers.

However, UV-Vis spectroscopy becomes highly valuable when a reaction introduces a chromophore into the molecule or when a reactant or catalyst itself is a chromophore. acs.orgnih.gov For instance, if this compound were to react to form a conjugated system (e.g., a diene), the resulting product would have a λ(max) at a longer wavelength, which could be monitored to follow the reaction kinetics. thermofisher.com

The rate of a reaction can be determined by monitoring the change in absorbance of a chromophoric species over time. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, by tracking the absorbance at a specific wavelength, one can obtain the concentration profile of a reactant or product over time and thereby determine the reaction rate and order. thermofisher.com

While this compound itself is not a strong chromophore in the standard UV-Vis range, the technique remains a powerful tool for studying its reactions if a colored reagent is consumed or a colored product is formed.

Challenges and Future Directions in Chloroalkene Chemistry

Overcoming Intrinsic Limitations in C(sp³)–Cl Bond Activation for Broader Synthetic Applicability

The primary C(sp³)–Cl bond in 7-chloro-2-methyl-1-heptene is characterized by a high bond dissociation energy, rendering it significantly less reactive than its bromide or iodide counterparts. acs.orgcsic.es This inherent inertness is a major obstacle to its use in many common synthetic transformations, particularly cross-coupling reactions, which traditionally favor more readily activated alkyl halides. acs.org The use of alkyl chlorides as electrophiles for building C(sp³)-C(sp³) bonds is one of the most significant challenges in organic synthesis. acs.org

To overcome this limitation, researchers are exploring several advanced strategies:

Transition-Metal Catalysis: The oxidative addition of a C(sp³)–Cl bond to a low-valent transition metal center is a key activation step. csic.es Rhodium(I) complexes, particularly those featuring POP-pincer ligands, have demonstrated the ability to activate the C(sp³)–Cl bonds of various chloroalkanes. csic.es This process typically involves the formation of a rhodium(III)-alkyl intermediate, which can then undergo further reactions. csic.es However, such methods often require precious metal catalysts and can be sensitive to the substrate structure. acs.orguniovi.es

Photocatalysis: Visible-light-induced C–Cl bond activation has emerged as a powerful and mild alternative. acs.orgscispace.com These methods often proceed via radical pathways. For instance, photocatalytic generation of chlorine radicals can initiate hydrogen atom transfer (HAT) from C(sp³)–H bonds, but similar principles can be applied to activate C-Cl bonds through reductive processes. scispace.com Another approach involves the generation of triplet carbenes under visible light, which have been shown to insert into C–Cl bonds, offering a pathway that avoids metal catalysts and harsh conditions. acs.org

The relative inertness of the C(sp³)–Cl bond compared to other carbon-halogen bonds is a fundamental challenge that necessitates these innovative activation methods.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Enthalpies (BDE)

| Bond | Average BDE (kcal/mol) | Relative Reactivity |

|---|---|---|

| C–F | ~110 | Lowest |

| C–Cl | ~84 | Low |

| C–Br | ~71 | Moderate |

| C–I | ~57 | Highest |

This table presents generalized data to illustrate the challenge of C-Cl bond activation.

Development of Highly Stereoselective and Regioselective Methodologies for Branched Chloroalkenes

The structure of this compound, featuring both a terminal alkene and a primary chloride, presents significant challenges in controlling regioselectivity and stereoselectivity. A reaction could potentially occur at the C1-C2 double bond, the C7-Cl bond, or even allylic C-H positions.

Regioselectivity: Achieving selective functionalization at one site without affecting the other is a primary goal. For example, in a hydrofunctionalization reaction, the reagent could add across the double bond in two different orientations (Markovnikov vs. anti-Markovnikov). ddugu.ac.inmasterorganicchemistry.com Catalyst control is a key strategy to govern this outcome. For instance, in Heck-type coupling reactions, the choice of ligand can determine whether a linear or branched product is formed. nih.gov For a substrate like this compound, a catalyst system would need to differentiate between the internal and terminal carbons of the alkene to yield a single major product. nih.govnih.gov

Stereoselectivity: If a reaction at the C7 position introduces a new stereocenter, controlling the stereochemical outcome is crucial. Developing enantioselective methods for reactions involving unactivated alkyl chlorides remains a significant challenge. researchgate.netbohrium.com Asymmetric allylic substitution reactions, for instance, have made progress but often rely on leaving groups other than chloride. bohrium.com Future research must focus on designing chiral catalysts that can effectively interact with chloroalkenes like this compound to produce single-enantiomer products.

Integration of Sustainable and Green Chemistry Principles in Chloroalkene Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. ijnc.irscientificupdate.com The application of green chemistry principles to the synthesis and functionalization of this compound is critical for minimizing environmental impact. acs.orgsigmaaldrich.comresearchgate.netijnc.ir

Key areas for integration include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.orgijnc.ir Catalytic processes are inherently superior to stoichiometric ones in this regard. acs.org

Safer Solvents and Reagents: Many traditional chemical reactions employ hazardous solvents, including chlorinated hydrocarbons, which pose environmental risks. acs.orgddugu.ac.in A major goal is to replace these with safer alternatives like water, ethanol, or even to perform reactions in solvent-free conditions. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. acs.org Photocatalysis and electrocatalysis are promising in this respect, as they use light or electricity as energy sources, often avoiding the need for high temperatures. nih.gov

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. sigmaaldrich.com A key trend is the move away from precious metal catalysts (e.g., palladium, rhodium) toward those based on more abundant and less toxic metals like iron or copper. beilstein-journals.orgresearchgate.net

Chlorination processes themselves are often not considered "green," but operating them in continuous flow systems and integrating recycling can improve their sustainability. researchgate.net

Exploration of Novel Catalytic Systems and Unconventional Reaction Pathways

To address the challenges of reactivity and selectivity, chemists are exploring innovative catalytic systems and reaction pathways that go beyond traditional methods.

Dual Catalysis: This approach combines two different catalysts to achieve a transformation that neither could accomplish alone. A common strategy for alkyl chlorides involves merging photoredox catalysis with transition metal catalysis. The photocatalyst can activate the C–Cl bond to generate an alkyl radical, which is then intercepted by the transition metal catalyst to form a new bond. scispace.com This approach could enable cross-coupling reactions of this compound under mild conditions.

Electrocatalysis: Using electricity to drive chemical reactions offers a sustainable and powerful tool for activating strong bonds. nih.govproject-miel.eu Electroreductive methods can generate highly reactive species from stable precursors, providing an alternative pathway for the functionalization of chloroalkenes. project-miel.eu

Metallaphotoredox: This strategy utilizes light to promote catalysis by a single metal complex, often enabling access to unusual oxidation states or reaction pathways. researchgate.net For example, photoexcitation of a Ni(III) aryl chloride intermediate can lead to the elimination of a chlorine radical, which can then activate C-H bonds. scispace.com

Carbene Chemistry: As mentioned, light-induced generation of triplet carbenes allows for metal-free insertion into the C-Cl bond, representing an unconventional activation strategy. acs.org

Table 2: Emerging Catalytic Strategies for Chloroalkene Functionalization

| Catalytic Strategy | Energy Source | Key Intermediate | Potential Application for this compound |

|---|---|---|---|

| Dual Photoredox/Nickel Catalysis | Visible Light | Alkyl Radical | C-C and C-Heteroatom cross-coupling at C7. |

| Electrocatalysis | Electricity | Radical Anion | Reductive coupling or cyclization reactions. project-miel.eu |

| Rhodium Pincer Complex Catalysis | Heat | Organometallic (Rh-Alkyl) | Dehalogenation or substitution at C7. csic.es |

Synergistic Approaches Combining Experimental and Computational Studies to Elucidate Complex Reactivity

The complexity of the reactions involving chloroalkenes necessitates a close collaboration between experimental and computational chemistry to understand and predict reactivity. nih.govnih.gov

Mechanism Elucidation: Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for mapping out the potential energy surfaces of a reaction. nih.govnih.govrsc.org For the activation of the C–Cl bond in this compound by a rhodium catalyst, for example, DFT can determine the precise steps of the catalytic cycle, including oxidative addition and subsequent transformations, and identify the rate-determining step. nih.govchemrxiv.org

Rationalizing Selectivity: Computational studies can explain the origins of regioselectivity and stereoselectivity. nih.govresearchgate.net By calculating the transition state energies for different possible pathways, researchers can predict which product isomer is favored. acs.org For instance, DFT studies have been used to show how steric effects from a ligand can favor the formation of a branched over a linear product in Heck reactions. nih.gov

Catalyst Design: The insights gained from computational studies can guide the design of new and improved catalysts. researchgate.net By understanding how a catalyst's structure influences its activity and selectivity, chemists can rationally design ligands or metal centers to enhance performance for specific substrates like this compound. This iterative cycle of prediction, synthesis, and testing accelerates the development of new synthetic methods. acs.orgresearchgate.net

This synergistic approach was critical in a study of visible-light-induced C-Cl activation, where DFT calculations supported a stepwise radical mechanism involving a triplet carbene intermediate over a concerted pathway, thereby explaining the observed reactivity. acs.org

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-2-methyl-1-heptene, and how do steric effects influence the reaction pathway?

The synthesis typically involves Friedel-Crafts alkylation or hydrohalogenation of alkene precursors. Steric hindrance from the methyl and chloro substituents necessitates careful selection of catalysts (e.g., Lewis acids like AlCl₃) and reaction temperatures (80–120°C) to favor the desired product over rearranged byproducts. For example, using bulky bases (e.g., LDA) during dehydrohalogenation can mitigate side reactions .

Q. Table 1: Typical Reaction Conditions

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Hydrohalogenation | H₂SO₄ | 60–80 | 65–75 | Isomeric alkenes |

| Friedel-Crafts | AlCl₃ | 100–120 | 70–85 | Polyalkylated |

Q. How should researchers characterize the purity and structural identity of this compound?

- Spectroscopy : Use ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm substituent positions (e.g., δ 5.2–5.8 ppm for terminal alkene protons). Compare shifts with computational predictions (DFT) for validation .

- Chromatography : GC-MS (non-polar column, He carrier gas) to assess purity (>95% ideal).

- Crystallography : If single crystals are obtained, SHELXL refinement (via SHELX-97) resolves bond angles and torsional strain .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a Category 2 flammable liquid and aspiration hazard. Key precautions:

- Use explosion-proof equipment in fume hoods (ventilation ≥ 100 fpm).

- Avoid skin contact (nitrile gloves, lab coat) and store in flame-resistant cabinets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

Contradictions (e.g., disordered chloro groups) require iterative refinement in SHELXL with constraints (e.g., DFIX for bond distances) and validation via R-factor convergence (<5%). ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . For ambiguous cases, complementary techniques like Raman spectroscopy or XPS validate electron density maps .

Q. What methodologies optimize regioselectivity to minimize byproduct formation?

- Solvent Effects : Polar aprotic solvents (DMSO) enhance electrophilic attack at the less hindered site.

- Catalyst Design : Zeolites or mesoporous silica confine reaction sites, reducing steric competition.

- Kinetic Control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products. Document yields across 3–5 batches to assess reproducibility .

Q. How can computational modeling predict reactivity in complex systems?

Combine DFT (B3LYP/6-31G*) with experimental kinetics to model transition states. For example, calculate activation energies for chlorination pathways and validate via Arrhenius plots. Software like Gaussian or ORCA integrates with crystallographic data (CIF files) for multi-scale analysis .

Q. What statistical approaches validate synthetic reproducibility?

Q. How do steric/electronic effects influence applications in polymer chemistry?

The chloro group enhances polarity, enabling radical-initiated copolymerization with styrene derivatives. However, steric bulk limits chain mobility, reducing Tg. Characterize via GPC (Mn > 10,000 Da) and DSC (Tg ~ 80–100°C). For biomedical applications, assess hydrolytic stability in PBS (pH 7.4, 37°C) over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.